Pressor Potency in Anesthetized Canine Model: (+)-Ephedrine Is 3-Fold Less Potent Than (−)-Ephedrine
In the foundational head-to-head pharmacological comparison of all four ephedrine isomers conducted in anesthetized dogs, the relative pressor potency of L(+)-ephedrine [the free base corresponding to (1S,2R)-(+)-ephedrine] was measured at 33, compared to D(−)-ephedrine normalized to 100, representing a 3.0-fold lower vasopressor efficacy. L(+)-pseudoephedrine was even weaker at 20. Effects on heart rate paralleled pressor effects, and the rate of tachyphylaxis development followed the order D(−)-ephedrine < L(+)-ephedrine < D(+)-amphetamine < L(+)-pseudoephedrine [1]. Animals rendered tachyphylactic to L(+)-ephedrine still exhibited pressor responses to subsequent D(−)-ephedrine injection, confirming mechanistically non-redundant receptor engagement between the enantiomers [1].
| Evidence Dimension | Relative pressor potency (vasopressor response in anesthetized dogs) |
|---|---|
| Target Compound Data | L(+)-Ephedrine [= (1S,2R)-(+)-ephedrine]: relative potency = 33 |
| Comparator Or Baseline | D(−)-Ephedrine [= (1R,2S)-(−)-ephedrine]: relative potency = 100 (reference); L(+)-Pseudoephedrine: relative potency = 20 |
| Quantified Difference | L(+)-ephedrine is 3.0-fold less potent than D(−)-ephedrine; 1.65-fold more potent than L(+)-pseudoephedrine |
| Conditions | Anesthetized dog model; intravenous administration; blood pressure measurement; n = multiple dose levels |
Why This Matters
For researchers designing cardiovascular or autonomic pharmacology studies, the 3-fold pressor potency gap means that substituting (−)-ephedrine sulfate (CAS 134-72-5) for the (+)-isomer hemisulfate will yield substantially different hemodynamic readouts, confounding dose-response interpretations and cross-study comparisons.
- [1] Patil PN, Tye A, LaPidus JB. A Pharmacological Study of the Ephedrine Isomers. J Pharmacol Exp Ther. 1965;148(2):158-168. View Source
